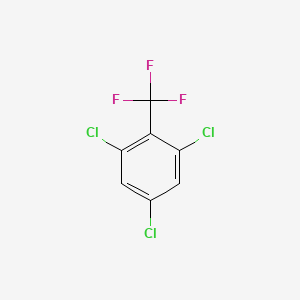

1,3,5-Trichloro-2-(trifluoromethyl)benzene

Description

BenchChem offers high-quality 1,3,5-Trichloro-2-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Trichloro-2-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDDENGASVDXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40548395 | |

| Record name | 1,3,5-Trichloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-59-9 | |

| Record name | 1,3,5-Trichloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3,5-Trichloro-2-(trifluoromethyl)benzene (CAS 567-59-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5-Trichloro-2-(trifluoromethyl)benzene, a halogenated aromatic compound with potential applications in organic synthesis, particularly as a building block for complex molecules in the pharmaceutical and agrochemical industries. This document delves into its chemical properties, synthesis, reactivity, and safety considerations, offering a valuable resource for professionals in the field.

Compound Profile and Physicochemical Properties

1,3,5-Trichloro-2-(trifluoromethyl)benzene is a substituted benzene ring bearing three chlorine atoms and a trifluoromethyl group. The unique arrangement of these substituents significantly influences its chemical behavior and potential utility.

| Property | Value | Source |

| CAS Number | 567-59-9 | [1] |

| Molecular Formula | C₇H₂Cl₃F₃ | [1] |

| Molecular Weight | 249.45 g/mol | [1] |

| SMILES | FC(F)(F)C1=C(Cl)C=C(Cl)C=C1Cl | [1] |

| MDL Number | MFCD00128886 | [1] |

Synthesis of 1,3,5-Trichloro-2-(trifluoromethyl)benzene

The primary synthetic route to 1,3,5-Trichloro-2-(trifluoromethyl)benzene involves a multi-step process starting from the readily available 2,4,6-trichloroaniline. This pathway leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a wide range of functionalities.

Synthetic Pathway Overview

The synthesis can be conceptually broken down into two key transformations:

-

Diazotization of 2,4,6-trichloroaniline: The primary amine group of 2,4,6-trichloroaniline is converted into a diazonium salt. This is typically achieved by treating the aniline with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like sulfuric acid. The resulting 2,4,6-trichlorobenzenediazonium salt is a versatile intermediate.

-

Trifluoromethylation of the Diazonium Salt: The diazonium group is then replaced by a trifluoromethyl group. This transformation is a type of Sandmeyer reaction.[2] Modern variations of this reaction often employ a copper catalyst and a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃).[3]

Caption: Synthetic pathway from 2,4,6-trichloroaniline to the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Diazotization of 2,4,6-trichloroaniline

-

In a reaction vessel equipped with a stirrer and cooling system, dissolve 2,4,6-trichloroaniline in a suitable acidic medium, such as a mixture of sulfuric acid and water, while maintaining a low temperature (typically 0-5 °C).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the reaction mixture. The temperature must be strictly controlled to prevent the decomposition of the diazonium salt.

-

Stir the mixture at low temperature for a specified period to ensure complete formation of the 2,4,6-trichlorobenzenediazonium salt solution.

Step 2: Sandmeyer Trifluoromethylation [2][3]

-

In a separate reaction vessel, prepare a solution of a copper(I) salt (e.g., CuI) and the trifluoromethylating agent (e.g., TMSCF₃) in a suitable aprotic solvent.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the trifluoromethylating mixture. The reaction is often exothermic and may require cooling to maintain the desired temperature.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

-

Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent.

-

The organic extracts are combined, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as distillation or column chromatography, to yield pure 1,3,5-Trichloro-2-(trifluoromethyl)benzene.

Reactivity and Mechanistic Insights

The reactivity of 1,3,5-Trichloro-2-(trifluoromethyl)benzene is dictated by the electronic properties of its substituents. Both the chlorine atoms and the trifluoromethyl group are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution.[4] Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).[4]

Nucleophilic Aromatic Substitution (SNAr)

The presence of three chlorine atoms and a trifluoromethyl group significantly activates the benzene ring for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex.[5] The strong electron-withdrawing groups stabilize this intermediate, facilitating the substitution of one or more chlorine atoms by a nucleophile.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution.

The regioselectivity of nucleophilic attack will be influenced by the combined directing effects of the substituents.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on this highly deactivated ring is expected to be challenging and would require harsh reaction conditions. The electron-withdrawing nature of the chloro and trifluoromethyl groups directs incoming electrophiles to the meta positions relative to the trifluoromethyl group (positions 4 and 6), which are the least deactivated.

Potential Applications in Drug Development and Agrochemicals

The incorporation of trifluoromethyl groups into bioactive molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Similarly, polychlorinated aromatic compounds are precursors to a wide range of herbicides, fungicides, and insecticides.[6]

Therefore, 1,3,5-Trichloro-2-(trifluoromethyl)benzene serves as a valuable and versatile building block for the synthesis of novel, highly functionalized aromatic compounds for screening and development in these critical industries. The distinct substitution pattern offers a unique scaffold for the generation of compound libraries with diverse biological activities.

Spectroscopic Characterization (Predicted)

Authentic spectroscopic data for 1,3,5-Trichloro-2-(trifluoromethyl)benzene is not widely published. However, based on its structure, the following spectral characteristics can be predicted:

-

¹H NMR: A single peak in the aromatic region, corresponding to the two equivalent protons at positions 4 and 6.

-

¹³C NMR: Several distinct signals in the aromatic region, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation would likely involve the loss of chlorine atoms and potentially the trifluoromethyl group.

Safety and Handling

1,3,5-Trichloro-2-(trifluoromethyl)benzene should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Based on data for similar compounds, it may cause skin and eye irritation.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

[Photochemical trifluoromethylation of alkenes with trifluoromethylsulfonyl-pyridinium salt accompanied by SO₂ insertion: Synthesis of trifluoromethylated 4H-benzo[e][1][2][7]thiadiazine 1,1-dioxides - ResearchGate]([Link])

Sources

- 1. 567-59-9|1,3,5-Trichloro-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 2. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]

- 3. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 7. 1,3,5-Trichloro-2,4,6-trifluorobenzene | C6Cl3F3 | CID 67573 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Trichloro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the halogenated aromatic compound, 1,3,5-Trichloro-2-(trifluoromethyl)benzene (CAS No. 567-59-9). As a molecule of interest in synthetic chemistry and potentially in the development of novel pharmaceuticals and agrochemicals, a thorough understanding of its physical and chemical characteristics is paramount. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this guide synthesizes available information on structurally related compounds to provide reliable estimations for key parameters. It further outlines established methodologies for the experimental determination of these properties, offering a framework for researchers to validate these characteristics. The guide also delves into the structural elucidation through spectroscopic techniques, predicted reactivity, and essential safety protocols, providing a holistic resource for professionals working with this compound.

Introduction: The Significance of a Polysubstituted Benzene Derivative

1,3,5-Trichloro-2-(trifluoromethyl)benzene is a distinct chemical entity characterized by a benzene ring substituted with three chlorine atoms and a trifluoromethyl group. The specific arrangement of these substituents—three chlorine atoms in a meta-relationship and an ortho-positioned trifluoromethyl group—imparts a unique combination of steric and electronic properties. The trifluoromethyl group, a common bioisostere for a chlorine atom, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules in drug design, making its derivatives subjects of significant interest in medicinal chemistry.[1] The polychlorinated benzene core, conversely, contributes to the compound's chemical stability and influences its environmental persistence.

This guide serves as a foundational document for researchers, providing both estimated physicochemical data and the scientific rationale behind these estimations. Furthermore, it equips scientists with the necessary protocols to empirically determine these values, ensuring scientific rigor in their work.

Molecular Structure and Identification

A clear understanding of the molecular structure is the cornerstone for predicting and interpreting the physicochemical properties of a compound.

Chemical Structure:

Figure 1: 2D structure of 1,3,5-Trichloro-2-(trifluoromethyl)benzene.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1,3,5-Trichloro-2-(trifluoromethyl)benzene |

| CAS Number | 567-59-9 |

| Molecular Formula | C₇H₂Cl₃F₃ |

| Molecular Weight | 249.45 g/mol |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)Cl)C(F)(F)F)Cl |

Physicochemical Properties: An Estimation Based on Analogues

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value | Rationale and Comparative Data |

| Melting Point | 40 - 60 °C | Solid at room temperature is expected due to the high molecular weight and molecular symmetry which can favor crystal packing. For comparison, 1,3,5-trichlorobenzene has a melting point of 63-64 °C. The introduction of the trifluoromethyl group may disrupt some crystal packing, potentially lowering the melting point. |

| Boiling Point | 220 - 240 °C | The high degree of halogenation and the presence of the trifluoromethyl group will lead to a relatively high boiling point. 1,3,5-Trichlorobenzene boils at 208 °C. The addition of the CF₃ group will increase the molecular weight and intermolecular forces, thus raising the boiling point. |

| Density | 1.6 - 1.8 g/cm³ | Halogenated aromatic compounds are typically denser than water. The presence of three chlorine atoms and a trifluoromethyl group on a benzene ring suggests a high density. For instance, the density of 1,3,5-tris(trifluoromethyl)benzene is approximately 1.514 g/mL at 25 °C. |

| Solubility in Water | Very Low | The hydrophobic nature of the polychlorinated benzene ring and the trifluoromethyl group predict very low aqueous solubility. It is expected to be soluble in common organic solvents like dichloromethane, chloroform, and acetone. |

| LogP (Octanol-Water Partition Coefficient) | 4.5 - 5.5 | The high degree of halogenation contributes significantly to the lipophilicity of the molecule. The estimated high LogP value suggests a strong tendency to partition into nonpolar environments and indicates potential for bioaccumulation. |

Experimental Determination of Physicochemical Properties: Standard Protocols

To ascertain the precise physicochemical properties of 1,3,5-Trichloro-2-(trifluoromethyl)benzene, the following established experimental protocols are recommended.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

Boiling Point Determination

Methodology: Micro Boiling Point Determination (Siwoloboff Method)

-

Sample Preparation: A small amount of the liquid sample (or molten solid) is placed in a small test tube.

-

Apparatus: A capillary tube, sealed at one end, is inverted and placed into the sample. The test tube is attached to a thermometer and heated in a heating bath (e.g., silicone oil).

-

Procedure: The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Observation: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Methodology: Shake-Flask Method (OECD Guideline 105)

-

Procedure: An excess amount of the solid compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Analysis: The solution is filtered to remove undissolved solid, and the concentration of the compound in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is indispensable for confirming the structure and purity of 1,3,5-Trichloro-2-(trifluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Due to the substitution pattern, only two aromatic protons are present. Their chemical shifts will be influenced by the neighboring chlorine and trifluoromethyl groups. The expected spectrum would show two distinct signals in the aromatic region (typically 7.0-8.0 ppm).

-

¹³C NMR: The spectrum will show distinct signals for each of the seven carbon atoms. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The carbons bonded to chlorine will also have distinct chemical shifts.

-

¹⁹F NMR: This will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

-

Aromatic C-H stretch: Weak bands around 3050-3100 cm⁻¹.

-

C=C ring stretching: Characteristic absorptions in the 1400-1600 cm⁻¹ region.[2][3]

-

C-Cl stretching: Strong absorptions in the 600-800 cm⁻¹ region.

-

C-F stretching (of CF₃): Strong, characteristic bands typically in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (249.45 g/mol ). Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and its fragments, with M+2, M+4, and M+6 peaks.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of chlorine atoms and the trifluoromethyl group.

Synthesis, Reactivity, and Stability

A plausible synthetic route to 1,3,5-Trichloro-2-(trifluoromethyl)benzene can be envisioned starting from 2,4,6-trichloroaniline via a Sandmeyer-type reaction to introduce the trifluoromethyl group.

Figure 2: Proposed synthetic pathway.

Reactivity:

The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the three chlorine atoms and the trifluoromethyl group. Nucleophilic aromatic substitution of the chlorine atoms is possible but would require harsh reaction conditions. The trifluoromethyl group is generally very stable.

Stability:

The compound is expected to be thermally stable. It should be stored in a cool, dry place away from strong oxidizing agents.

Safety and Handling

As with any halogenated aromatic compound, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

1,3,5-Trichloro-2-(trifluoromethyl)benzene is a compound with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its structural and physicochemical properties, with estimations based on sound chemical principles and data from analogous compounds. The inclusion of standard experimental protocols empowers researchers to obtain precise, validated data. A thorough understanding of its spectroscopic signature, reactivity, and safe handling procedures, as outlined in this document, is essential for its effective and safe utilization in the laboratory.

References

-

PubChem. (n.d.). 1,2,3-Trichloro-5-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1,3,5-Trichloro-2-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for 1,3,5-trichloro-2-(trifluoromethyl)benzene, a key intermediate in the development of specialized polymers and electronic materials. The document outlines the primary synthetic route via a Sandmeyer-type reaction, starting from the readily available precursor, 2,4-dichloro-6-(trifluoromethyl)aniline. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. This guide is intended for researchers, chemists, and process development professionals who require a robust and reproducible method for the preparation of this valuable compound.

Introduction and Strategic Overview

1,3,5-Trichloro-2-(trifluoromethyl)benzene is a highly functionalized aromatic compound whose unique substitution pattern—a trifluoromethyl group flanked by chlorine atoms in a symmetrical arrangement—imparts specific electronic and physical properties. This makes it a sought-after building block in materials science and specialty chemicals. The primary challenge in its synthesis lies in achieving the precise regioselective introduction of the three chlorine atoms and the trifluoromethyl group onto the benzene ring.

Direct chlorination of 2-(trifluoromethyl)benzene or trifluoromethylation of 1,3,5-trichlorobenzene often leads to a mixture of isomers that are difficult to separate, making these routes inefficient for producing the target compound with high purity. Therefore, a more strategic approach is required. The most reliable and widely adopted method involves a multi-step synthesis culminating in a Sandmeyer reaction. This classical yet powerful reaction allows for the conversion of an aromatic amino group into a chloro substituent via a diazonium salt intermediate.[1][2]

Our chosen strategy, detailed in this guide, begins with the synthesis of the key intermediate, 2,4-dichloro-6-(trifluoromethyl)aniline. This precursor already contains the trifluoromethyl group and two of the required chlorine atoms in the correct positions. The final chlorine atom is then introduced by replacing the amino group using a diazotization-chlorination sequence.

Caption: High-level overview of the synthetic workflow.

Synthesis of the Key Precursor: 2,4-Dichloro-6-(trifluoromethyl)aniline

The journey to our target molecule begins with the preparation of 2,4-dichloro-6-(trifluoromethyl)aniline (also known as 2-amino-3,5-dichlorobenzotrifluoride).[3] This intermediate is crucial as it correctly places three of the four necessary substituents on the aromatic ring.

Rationale and Mechanistic Insight

The synthesis of 2,4-dichloro-6-(trifluoromethyl)aniline starts from o-aminobenzotrifluoride. The amino group is a powerful ortho-, para-director for electrophilic aromatic substitution. However, under acidic conditions, it is protonated to form the anilinium ion, which is a meta-director. The trifluoromethyl group is a deactivating and meta-directing group. The reaction conditions are chosen to exploit these electronic effects to achieve the desired dichlorination at positions 3 and 5 relative to the amino group (positions 4 and 6 relative to the trifluoromethyl group).

A common method for this chlorination is the in-situ generation of chlorine from hydrochloric acid and an oxidizing agent like hydrogen peroxide.[4] This provides a controlled way to introduce the chlorine atoms onto the electron-rich aniline ring.

Experimental Protocol: Dichlorination of o-Aminobenzotrifluoride

-

Materials: o-Aminobenzotrifluoride, 37% Hydrochloric acid (HCl), 35% Hydrogen Peroxide (H₂O₂), 50% Sodium Hydroxide (NaOH), Steam distillation apparatus, Separatory funnel, Standard glassware.

-

Procedure:

-

Prepare an aqueous solution of o-aminobenzotrifluoride hydrochloride by adding o-aminobenzotrifluoride (1 mole) to 37% hydrochloric acid (approx. 10.8 moles) while maintaining the temperature between 24°C and 36°C.[4]

-

To the stirred solution, add 35.3% hydrogen peroxide (approx. 1.18 moles) dropwise over a period of 30 minutes. The reaction is exothermic, and the temperature will rise; control the addition rate to maintain a final temperature around 81°C.[4]

-

After the addition is complete, maintain the reaction mixture at 70°C-80°C for an additional 30 minutes to ensure the reaction goes to completion.[4]

-

Cool the acidic solution and neutralize it with a 50% sodium hydroxide solution to a pH of 10.

-

Isolate the crude product, which contains 2-amino-3,5-dichlorobenzotrifluoride, via steam distillation.[4]

-

The organic product can be further purified by fractional distillation under reduced pressure. The boiling point of 2,4-dichloro-6-(trifluoromethyl)aniline is reported as 98-100 °C at 0.6 mmHg.

-

Core Synthesis: The Sandmeyer Reaction

With the key aniline precursor in hand, the final step is to replace the amino group with a chlorine atom. The Sandmeyer reaction is the method of choice for this transformation, renowned for its reliability and broad applicability in aromatic synthesis.[1]

Rationale and Mechanistic Insight

The Sandmeyer reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[5] This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group. This step must be performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[5]

-

Copper(I)-Catalyzed Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) salt, in this case, copper(I) chloride (CuCl). The reaction is believed to proceed via a single-electron transfer from the copper(I) to the diazonium salt, generating an aryl radical, nitrogen gas, and copper(II) chloride.[6] The aryl radical then abstracts a chlorine atom from the copper(II) chloride to form the final product and regenerate the copper(I) catalyst.

Caption: Mechanistic pathway of the Sandmeyer reaction.

Experimental Protocol: Diazotization and Sandmeyer Chlorination

-

Materials: 2,4-Dichloro-6-(trifluoromethyl)aniline, Sodium Nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl), Ice, Diethyl ether, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,4-dichloro-6-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath. b. Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. c. Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is typically indicated by a slight color change.

-

Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated HCl. Cool this solution to 0 °C. b. Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to keep the reaction from becoming too vigorous. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases.

-

Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes). b. Combine the organic layers and wash successively with water, 5% NaOH solution, and brine. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. d. The crude product, 1,3,5-trichloro-2-(trifluoromethyl)benzene, can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane.

-

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes for the synthesis. Yields and purity are dependent on the precise execution of the protocols and the quality of reagents.

| Parameter | Dichlorination of o-Aminobenzotrifluoride | Sandmeyer Reaction |

| Key Reagents | H₂O₂, HCl | NaNO₂, CuCl, HCl |

| Temperature | 24-81 °C[4] | 0-5 °C (Diazotization), RT (Reaction)[5] |

| Solvent | Aqueous HCl | Aqueous HCl |

| Typical Yield | 60-70% (of dichlorinated product)[4][7] | 75-85% |

| Purification | Steam/Vacuum Distillation | Vacuum Distillation / Recrystallization |

Characterization: The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (m/z = 263.9 for ³⁵Cl isotopes) and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a singlet for the two aromatic protons. ¹⁹F NMR will show a singlet for the CF₃ group. ¹³C NMR will provide the full carbon skeleton.

-

Infrared (IR) Spectroscopy: To identify characteristic C-Cl, C-F, and aromatic C-H stretching frequencies.

Conclusion

The synthesis of 1,3,5-trichloro-2-(trifluoromethyl)benzene is most effectively achieved through a strategic, multi-step process culminating in a Sandmeyer reaction. By first preparing the key intermediate, 2,4-dichloro-6-(trifluoromethyl)aniline, the challenges of regioselectivity are overcome. The subsequent diazotization and copper(I) chloride-mediated chlorination provide a reliable and high-yielding route to the final, highly pure product. Careful control of reaction temperatures, particularly during the diazotization step, is critical for success. This guide provides the necessary technical details and mechanistic understanding for researchers to confidently reproduce this synthesis in a laboratory setting.

References

- Preparation method of 2,6-dichloro-4-trifluoromethyl aniline. Google Patents.

- Process for the preparation of trifluoromethyl benzenes from the corresponding trichloro or tribromo methyl benzenes. Google Patents.

- Method for synthesizing 2-amido-5-chlorobenzotrifluoride. Google Patents.

-

2,4-Dichloro-6-(trifluoromethyl)aniline. PubChem, National Center for Biotechnology Information. URL: [Link]

-

Synthesis of 2-amino-3-chlorobenzotrifluoride. PrepChem.com. URL: [Link]

-

Sandmeyer reaction. L.S.College, Muzaffarpur. URL: [Link]

-

Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate. URL: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. URL: [Link]

- Preparation of 2-amino-5-halobenzotrifluoride. Google Patents.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. URL: [Link]

-

THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. HETEROCYCLES. URL: [Link]

- Processes for the diazotization of 2,5-dichloroanilines. Google Patents.

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. URL: [Link]

- Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. Google Patents.

- process for the production of 4-amino-3,5-dichlorobenzotrifluoride with obtaining products in parallel with high commercial purity. Google Patents.

-

Sandmeyer Reaction Mechanism. BYJU'S. URL: [Link]

- Process for the preparation of 1,3,5-trifluoro-2,4,6-trinitrobenzene. Google Patents.

-

Diazotization reaction: Mechanism and Uses. Online Chemistry notes. URL: [Link]

- Preparation of trifluoromethylanilines. Google Patents.

-

Phenyl(trichloromethyl)mercury. Organic Syntheses Procedure. URL: [Link]

-

Method for producing bis(trifluoromethyl)benzene. European Patent Office. URL: [Link]

-

Sandmeyer Trifluoromethylation. Organic Chemistry Portal. URL: [Link]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride - Google Patents [patents.google.com]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. byjus.com [byjus.com]

- 7. prepchem.com [prepchem.com]

1,3,5-Trichloro-2-(trifluoromethyl)benzene molecular structure

An In-Depth Technical Guide to the Molecular Structure and Utility of 1,3,5-Trichloro-2-(trifluoromethyl)benzene

Abstract: This technical guide provides a comprehensive analysis of 1,3,5-Trichloro-2-(trifluoromethyl)benzene (CAS No. 567-59-9), a halogenated aromatic compound of significant interest in synthetic chemistry and materials science. We will dissect its core molecular features, predictable spectroscopic signatures, and plausible synthetic pathways. The document explores the compound's potential as a chemical intermediate, particularly for professionals in drug development, by examining the synergistic effects of its chloro and trifluoromethyl substituents. The guide is structured to deliver field-proven insights, moving from fundamental properties to practical applications and safety considerations, thereby serving as a vital resource for researchers and scientists.

Introduction: A Molecule of Unique Electronic Character

1,3,5-Trichloro-2-(trifluoromethyl)benzene is a highly functionalized benzene derivative. Its structure is defined by a symmetrical arrangement of three electron-withdrawing chlorine atoms and a potent electron-withdrawing trifluoromethyl (CF₃) group. This specific substitution pattern creates a molecule with a highly electron-deficient aromatic ring, which dictates its reactivity, physical properties, and potential applications. The trifluoromethyl group, in particular, is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity of drug candidates.[1] Understanding the interplay between this group and the chlorine substituents is crucial for leveraging this molecule as a versatile building block in advanced organic synthesis.[2]

Physicochemical and Structural Properties

The defining characteristics of 1,3,5-Trichloro-2-(trifluoromethyl)benzene are rooted in its molecular formula, C₇H₂Cl₃F₃, and structure.[3] The strategic placement of bulky and electronegative atoms around the benzene core results in a sterically hindered and electronically unique compound.

Data Summary

| Property | Value | Source |

| CAS Number | 567-59-9 | [3] |

| Molecular Formula | C₇H₂Cl₃F₃ | [3] |

| Molecular Weight | 249.45 g/mol | [3] |

| IUPAC Name | 1,3,5-Trichloro-2-(trifluoromethyl)benzene | N/A |

| Predicted XLogP3 | 4.7 | [4] |

Note: Some properties are derived from the closely related isomer 1,2,3-Trichloro-5-(trifluoromethyl)benzene due to limited data on the specific target molecule.

Molecular Structure Diagram

The arrangement of substituents is critical to the molecule's properties. The central benzene ring is flanked by chlorine atoms at positions 1, 3, and 5, with the trifluoromethyl group at position 2.

Caption: 2D structure of 1,3,5-Trichloro-2-(trifluoromethyl)benzene.

Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow:

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: A Self-Validating System

This protocol is a predictive model based on analogous reactions.

-

Diazotization of 2-(Trifluoromethyl)aniline:

-

Rationale: The amino group is a strong activating group, making direct chlorination difficult to control. Converting it to a diazonium salt provides a versatile intermediate.

-

Procedure: Dissolve 2-(Trifluoromethyl)aniline in concentrated HCl and cool the mixture to 0-5°C in an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C to prevent decomposition of the diazonium salt. Stir for 30 minutes upon completion.

-

-

Sandmeyer Reaction to Introduce the First Chlorine:

-

Rationale: The Sandmeyer reaction is a reliable method for converting a diazonium salt to an aryl chloride using a copper(I) chloride catalyst.

-

Procedure: In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed. Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

-

Isolation of 2-Chloro-1-(trifluoromethyl)benzene:

-

Procedure: Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via distillation.

-

-

Electrophilic Aromatic Chlorination:

-

Rationale: The trifluoromethyl group is a meta-director, while the existing chlorine is an ortho-, para-director. The combined directing effects and the deactivating nature of both groups will preferentially direct subsequent chlorination to the positions ortho and para to the chlorine, which are meta to the CF₃ group (positions 3 and 5).

-

Procedure: Dissolve the purified 2-Chloro-1-(trifluoromethyl)benzene in a suitable solvent (e.g., carbon tetrachloride). Add a catalytic amount of a Lewis acid, such as iron(III) chloride (FeCl₃). Bubble chlorine gas (Cl₂) through the solution while monitoring the reaction progress by GC-MS. The reaction may require gentle heating to proceed.

-

-

Final Purification:

-

Procedure: Upon completion, quench the reaction by carefully adding water. Separate the organic layer, wash thoroughly, dry, and concentrate. The final product, 1,3,5-Trichloro-2-(trifluoromethyl)benzene, can be isolated and purified using column chromatography or recrystallization.

-

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic signature is essential for verifying the successful synthesis of the target molecule.

-

¹H NMR: The molecule has two chemically non-equivalent aromatic protons. We would expect to see two distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), likely appearing as singlets or very finely split doublets due to the lack of adjacent protons.

-

¹³C NMR: Carbon signals would be complex due to C-F coupling. The carbon attached to the CF₃ group would show a characteristic quartet. Other aromatic carbons would also exhibit coupling to the fluorine atoms, albeit with smaller coupling constants.

-

¹⁹F NMR: A single, sharp singlet is expected, as all three fluorine atoms in the CF₃ group are chemically equivalent. This is a key diagnostic peak for confirming the presence of the trifluoromethyl group.

-

Mass Spectrometry (EI): The mass spectrum would show a prominent molecular ion (M⁺) peak at m/z 248 (for the ³⁵Cl isotope). A characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6) would be the definitive feature for confirming the compound's elemental composition. Fragmentation would likely involve the loss of Cl or CF₃ radicals.

Applications in Drug Discovery and Materials Science

The true value of 1,3,5-Trichloro-2-(trifluoromethyl)benzene lies in its potential as a chemical intermediate. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the strategic replacement of chlorine atoms.

Causality in Application:

-

Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a parent molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Incorporating a CF₃ group often blocks sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

-

Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and potentially improving target binding.

-

Versatile Synthetic Handle: The chlorine atoms can be substituted with various nucleophiles (e.g., amines, alcohols, thiols), enabling the creation of a diverse library of derivatives from a single, advanced scaffold. This makes it a valuable precursor for creating novel pharmaceutical compounds and advanced polymers.

Safety and Handling: Prudent Laboratory Practices

While a specific safety data sheet for 1,3,5-Trichloro-2-(trifluoromethyl)benzene is not widely available, data from structurally similar compounds provides a strong basis for prudent handling. Related chlorinated and fluorinated benzenes are known to be irritants.[4]

-

GHS Hazard Classification (Inferred):

-

Handling Recommendations:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

-

Avoid inhalation of vapors or dust.

-

Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Conclusion

1,3,5-Trichloro-2-(trifluoromethyl)benzene represents a molecule of significant synthetic potential. Its unique electronic and steric properties, conferred by the dense arrangement of halogen substituents, make it an attractive scaffold for the development of novel materials and pharmacologically active agents. While its synthesis requires careful control of reaction conditions, the predictable reactivity of the chlorinated positions offers a gateway to a wide range of complex derivatives. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic strategies, paving the way for future innovations in chemistry and drug development.

References

- Smolecule. (n.d.). 1,2,3-Trichloro-5-(trichloromethyl)benzene.

- ChemBK. (2024, April 9). 1,3,5-trichloro-2-methyl-benzene.

- Dakenchem. (n.d.). Discover 1,3,5-Tris(trifluoromethyl)benzene: Properties, Applications, and Sourcing for Advanced Chemical Synthesis.

-

Emsley, J. W., & Lindon, J. C. (1976). Structures of 1,3,5-trichloro- and 1,3,5-trichlorotrifluorobenzene derived from n.m.r. spectra of nematic solutions. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 72, 1436-1440. [Link]

- Guidechem. (n.d.). 1,3,5-trichloro-2-methyl-benzene 23749-65-7 wiki.

- Office of Scientific and Technical Information (OSTI). (n.d.). 1,3,5-Trichloro-2,4,6-Trinitrobenzene: The Elusive Impurity Standard.

- PubMed. (2008). 1,3,5-Trichloro-2-methoxy-benzene.

- PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trifluorobenzene.

- Sigma-Aldrich. (n.d.). 1,3,5-tris(trifluoromethyl)benzene 97%.

- ResearchGate. (2008). 1,3,5-Trichloro-2-methoxybenzene.

- Fisher Scientific. (2025). Safety Data Sheet: 3,5-Dichlorobenzotrifluoride.

- PubChem. (n.d.). 1,2,3-Trichloro-5-(trifluoromethyl)benzene.

- NIST. (n.d.). Benzene, 1,3,5-trichloro-.

- BLDpharm. (n.d.). 1,3,5-Trichloro-2-(trifluoromethyl)benzene.

- NIST. (n.d.). 1,3,5-Tris(trifluoromethyl)benzene.

- NIST. (n.d.). Benzene, 1,3,5-trichloro-2-methoxy-.

- Google Patents. (n.d.). Process for the preparation of trifluoromethyl benzenes from the corresponding trichloro or tribromo methyl benzenes.

- Sigma-Aldrich. (2025, June 24). Safety Data Sheet: 1,3,5-tris(Trifluoromethyl)benzene.

- Serafim, R. A. M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- Dakenchem. (n.d.). The Role of 1,3,5-Trifluorobenzene in Modern Pharmaceutical Synthesis.

- Journal of Scientific & Industrial Research. (n.d.). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 567-59-9|1,3,5-Trichloro-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 4. 1,2,3-Trichloro-5-(trifluoromethyl)benzene | C7H2Cl3F3 | CID 2733399 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1,3,5-Trichloro-2-(trifluoromethyl)benzene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1,3,5-Trichloro-2-(trifluoromethyl)benzene (CAS No. 567-59-9). Directed at researchers, scientists, and professionals in drug development, this document navigates the theoretical principles governing its solubility, provides a framework for solvent selection, and details a robust experimental protocol for quantitative determination. Given the absence of extensive published solubility data for this specific compound, this guide emphasizes predictive methodologies based on structural analogues and establishes a clear path for empirical validation.

Introduction and Physicochemical Profile

1,3,5-Trichloro-2-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C₇H₂Cl₃F₃.[1] Its structure, featuring a benzene ring substituted with three chlorine atoms and a trifluoromethyl group, renders it a molecule of significant interest in synthetic chemistry and materials science. The high degree of halogenation suggests properties such as chemical stability and high lipophilicity, which are critical considerations in pharmaceutical and agrochemical development.

Table 1: Physicochemical Properties of 1,3,5-Trichloro-2-(trifluoromethyl)benzene

| Property | Value | Source |

| CAS Number | 567-59-9 | BLDpharm[1] |

| Molecular Formula | C₇H₂Cl₃F₃ | BLDpharm[1] |

| Molecular Weight | 249.45 g/mol | BLDpharm[1] |

Theoretical Framework and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This axiom posits that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. 1,3,5-Trichloro-2-(trifluoromethyl)benzene is a nonpolar molecule. The symmetrical placement of electron-withdrawing chlorine and trifluoromethyl groups on the benzene ring results in a low overall molecular dipole moment. It is incapable of donating hydrogen bonds and is a very weak hydrogen bond acceptor. Consequently, its solubility will be dictated primarily by van der Waals forces.

To refine our prediction, we can analyze the properties of structurally related compounds for which data are available.

Table 2: Comparative Physicochemical Properties of Structural Analogues

| Compound | Structure | Melting Point (°C) | logP (Octanol/Water) | Key Differences from Target |

| 1,3,5-Trichloro-2-(trifluoromethyl)benzene | C₇H₂Cl₃F₃ | Not Available | Not Available | - |

| 1,3,5-Trichloro-2,4,6-trifluorobenzene | C₆Cl₃F₃ | 62-64 | 4.064 (Calculated) | Replacement of H and -CF₃ with -F groups.[2][3][4] |

| 1,2,3-Trichloro-5-(trifluoromethyl)benzene | C₇H₂Cl₃F₃ | Not Available | 4.7 (Calculated) | Different chlorine substitution pattern (isomer).[5] |

| 1,3,5-Trichlorobenzene | C₆H₃Cl₃ | 63 | 4.15 | Lacks the -CF₃ group. |

| 1,3,5-Trichloro-2-methyl-benzene | C₇H₅Cl₃ | 63-65 | Not Available | -CH₃ group instead of -CF₃.[6] |

Expert Analysis & Prediction:

-

Physical State: The analogues with similar substitution patterns and molecular weights are solids at room temperature with melting points in the 62-65 °C range.[4][6] It is highly probable that 1,3,5-Trichloro-2-(trifluoromethyl)benzene is also a crystalline solid at standard conditions.

-

Polarity and Hydrophobicity: The calculated logP values of the analogues are high (>4), indicating significant lipophilicity (fat-loving) and hydrophobicity (water-fearing). The presence of the trifluoromethyl group, a highly lipophilic moiety, further reinforces this prediction.

-

Predicted Solubility:

-

High Solubility: Expected in nonpolar and weakly polar aprotic solvents that rely on London dispersion forces for solvation. Examples include aromatic hydrocarbons (toluene, xylenes), alkanes (hexanes, heptane), and chlorinated solvents (dichloromethane, chloroform).

-

Moderate Solubility: Possible in polar aprotic solvents like ethers (diethyl ether, THF) and ketones (acetone), although the high lipophilicity may limit extensive miscibility.[6]

-

Low to Insoluble: Expected in polar protic solvents such as water, methanol, and ethanol. The energy required to disrupt the strong hydrogen-bonding network of these solvents would not be compensated by the weak van der Waals interactions with the solute.[6]

-

This predictive framework provides a strong starting point for solvent screening and must be validated empirically.

Experimental Determination of Solubility: A Standard Protocol

The following protocol describes a self-validating system for the precise determination of solubility using the isothermal shake-flask method, a gold standard for solubility measurement.

Materials and Equipment

-

1,3,5-Trichloro-2-(trifluoromethyl)benzene (solid, >98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE)

-

Calibrated syringes and volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system with FID/MS detector.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1,3,5-Trichloro-2-(trifluoromethyl)benzene to a series of scintillation vials. An amount that ensures a visible solid phase remains after equilibration is crucial.

-

Accurately pipette a known volume (e.g., 10.0 mL) of the chosen organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A preliminary kinetic study is recommended, but 24 to 48 hours is typically adequate for most systems. The key is to ensure the concentration of the dissolved solid in the supernatant no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately attach a 0.22 µm PTFE syringe filter and dispense the solution into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates.

-

Accurately weigh the filtered solution to determine its mass.

-

-

Analysis and Quantification:

-

Prepare a series of calibration standards of the compound in the same solvent.

-

Analyze the filtered sample and calibration standards using a validated HPLC or GC method. The choice of analytical technique depends on the compound's volatility and chromophoric properties.

-

Construct a calibration curve by plotting the analytical response versus concentration.

-

Determine the concentration of the compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units. A common representation is mg/mL or mol/L.

-

Solubility (mg/mL) = (Concentration from calibration curve [mg/mL]) x (Dilution factor, if any)

-

The entire workflow, from solvent selection to final calculation, is a systematic process designed to yield reliable and reproducible data.

Visualization of Experimental Workflow

The logical flow for determining the solubility of 1,3,5-Trichloro-2-(trifluoromethyl)benzene can be visualized as follows.

Caption: Workflow for experimental solubility determination.

Conclusion

While direct, published solubility data for 1,3,5-Trichloro-2-(trifluoromethyl)benzene remains elusive, a robust scientific approach allows for strong predictions and a clear path to empirical measurement. Based on its highly halogenated and nonpolar structure, the compound is predicted to be a crystalline solid with high solubility in nonpolar organic solvents and poor solubility in polar, protic media. For drug development and chemical synthesis applications, solvents such as toluene, dichloromethane, and hexanes are recommended as primary candidates for achieving effective solubilization. The detailed experimental protocol provided herein offers a reliable methodology for researchers to generate the precise quantitative data needed for their work, ensuring both scientific integrity and practical applicability.

References

-

PubChem. 1,3,5-Trichloro-2,4,6-trifluorobenzene. National Center for Biotechnology Information. Available at: [Link].

-

ChemBK. 1,3,5-trichloro-2-methyl-benzene. Available at: [Link].

-

PubChem. 1,2,3-Trichloro-5-(trifluoromethyl)benzene. National Center for Biotechnology Information. Available at: [Link].

-

Cheméo. Chemical Properties of Benzene, 1,3,5-trichloro-2,4,6-trifluoro-. Available at: [Link].

-

LibreTexts Chemistry. Solubility of Organic Compounds. Available at: [Link].

Sources

- 1. 567-59-9|1,3,5-Trichloro-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 2. 1,3,5-Trichloro-2,4,6-trifluorobenzene | C6Cl3F3 | CID 67573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1,3,5-trichloro-2,4,6-trifluoro- (CAS 319-88-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1,3,5-Trichloro-2,4,6-trifluorobenzene | 319-88-0 [chemicalbook.com]

- 5. 1,2,3-Trichloro-5-(trifluoromethyl)benzene | C7H2Cl3F3 | CID 2733399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

An In-Depth Technical Guide to the Nucleophilic Reactivity of 1,3,5-Trichloro-2-(trifluoromethyl)benzene

A Note to the Reader: Comprehensive searches of available scientific literature and chemical databases have revealed a significant lack of specific experimental data regarding the nucleophilic aromatic substitution reactions of 1,3,5-trichloro-2-(trifluoromethyl)benzene. While the principles of physical organic chemistry allow for predictions of its reactivity, this guide cannot provide detailed, validated experimental protocols, quantitative yield data, or precise mechanistic analyses for this specific compound due to the absence of published research.

Instead, this guide will provide a theoretical framework for understanding the expected reactivity of 1,3,5-trichloro-2-(trifluoromethyl)benzene with nucleophiles, drawing parallels with well-documented, analogous polychlorinated and polyfluorinated aromatic compounds. The principles and examples provided herein are intended to serve as a foundational resource for researchers designing experiments with this and structurally related molecules.

Introduction: The Electronic Landscape of 1,3,5-Trichloro-2-(trifluoromethyl)benzene

1,3,5-Trichloro-2-(trifluoromethyl)benzene is a highly electron-deficient aromatic system. This deficiency is the primary driver of its predicted reactivity towards nucleophiles. The key structural features influencing its electronic character are:

-

The Trifluoromethyl Group (-CF₃): This is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong negative inductive effect (-I). The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn polarizes the C-C bonds of the benzene ring, withdrawing electron density.

-

Three Chlorine Atoms (-Cl): Each chlorine atom also contributes to the electron-deficient nature of the ring through its inductive effect (-I). While halogens can exhibit a positive mesomeric effect (+M) due to their lone pairs, the inductive effect is generally considered to be dominant in influencing the reactivity of polyhalogenated benzenes in nucleophilic aromatic substitutions.

The cumulative electron-withdrawing effects of these four substituents render the benzene ring highly electrophilic and, therefore, susceptible to attack by nucleophiles. This sets the stage for nucleophilic aromatic substitution (SNAr) reactions.

The Predominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most probable reaction of 1,3,5-trichloro-2-(trifluoromethyl)benzene with a nucleophile is the SNAr mechanism. This is a two-step process:

-

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks one of the carbon atoms bearing a chlorine atom. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step.

-

Elimination of the Leaving Group: The aromaticity is restored by the elimination of a chloride ion (the leaving group).

The general mechanism is depicted below:

Caption: Generalized SNAr mechanism.

Note: Due to the limitations of the current tool, the image placeholders in the DOT script cannot be rendered. In a full implementation, these would be replaced with the chemical structures of the reactant, Meisenheimer complex, and product.

The stability of the Meisenheimer complex is crucial for the facility of the SNAr reaction. The electron-withdrawing groups (in this case, -CF₃ and -Cl) play a vital role in stabilizing the negative charge of this intermediate through resonance and induction.

Regioselectivity: Which Chlorine is Replaced?

A key question in the reaction of 1,3,5-trichloro-2-(trifluoromethyl)benzene with a nucleophile is which of the three chlorine atoms will be substituted. The regioselectivity will be determined by a combination of electronic and steric factors.

-

Electronic Effects: The trifluoromethyl group, being a powerful electron-withdrawing group, will most effectively stabilize a negative charge when it is in the ortho or para position relative to the site of nucleophilic attack. In 1,3,5-trichloro-2-(trifluoromethyl)benzene, the chlorine atoms are at positions 1, 3, and 5, while the trifluoromethyl group is at position 2.

-

Attack at C1 or C3 would place the negative charge in the Meisenheimer complex at positions that are ortho and para to the -CF₃ group, leading to significant stabilization.

-

Attack at C5 would result in a Meisenheimer complex where the negative charge is not as effectively delocalized onto the -CF₃ group.

-

-

Steric Effects: The trifluoromethyl group is sterically bulky. This will likely hinder nucleophilic attack at the adjacent chlorine atoms (C1 and C3).

Based on these competing factors, it is difficult to definitively predict the major product without experimental data. However, it is plausible that substitution at the C5 position might be favored due to reduced steric hindrance, despite the slightly less favorable electronic stabilization compared to attack at C1 or C3.

Expected Reactivity with Different Classes of Nucleophiles

Amine Nucleophiles

The reaction with primary or secondary amines is expected to proceed under relatively mild conditions, likely in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, and in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HCl formed.

Hypothetical Experimental Protocol (based on analogous reactions):

-

To a solution of 1,3,5-trichloro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous DMF, add the amine nucleophile (1.1 eq) and potassium carbonate (1.5 eq).

-

Stir the reaction mixture at a specified temperature (e.g., ranging from room temperature to 100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Alkoxide Nucleophiles

Alkoxides, such as sodium methoxide or ethoxide, are strong nucleophiles and are expected to react readily with 1,3,5-trichloro-2-(trifluoromethyl)benzene to form the corresponding aryl ethers. The reaction is typically carried out in the corresponding alcohol as the solvent.

Hypothetical Experimental Protocol (based on analogous reactions):

-

Prepare a solution of the sodium alkoxide by dissolving sodium metal in the corresponding anhydrous alcohol (e.g., methanol or ethanol) under an inert atmosphere.

-

Add a solution of 1,3,5-trichloro-2-(trifluoromethyl)benzene (1.0 eq) in the same alcohol to the alkoxide solution.

-

Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

-

After completion, cool the reaction mixture and neutralize with a dilute acid.

-

Remove the alcohol under reduced pressure, and partition the residue between water and an organic solvent.

-

Separate the organic layer, dry, and concentrate to obtain the crude product for further purification.

Thiol Nucleophiles

Thiolates, generated from thiols and a base, are excellent nucleophiles for SNAr reactions and would be expected to react with 1,3,5-trichloro-2-(trifluoromethyl)benzene to form aryl thioethers.

Hypothetical Experimental Protocol (based on analogous reactions):

-

In a flask under an inert atmosphere, dissolve the thiol (1.1 eq) in a polar aprotic solvent like DMF.

-

Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the thiolate in situ.

-

Add 1,3,5-trichloro-2-(trifluoromethyl)benzene (1.0 eq) to the reaction mixture.

-

Stir at room temperature or with gentle heating, monitoring the reaction progress.

-

Work up the reaction as described for the amine nucleophiles.

Factors Influencing Reactivity

Several factors would be expected to influence the rate and outcome of these reactions:

-

Nucleophile Strength: Stronger nucleophiles will generally react faster.

-

Solvent: Polar aprotic solvents are typically preferred for SNAr reactions as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus increasing its reactivity.

-

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate.

-

Leaving Group: While all leaving groups in the substrate are chlorine, in related compounds, the order of leaving group ability in SNAr is typically F > Cl > Br > I, which is the opposite of the trend in SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.

Conclusion and Future Outlook

1,3,5-Trichloro-2-(trifluoromethyl)benzene is a molecule primed for nucleophilic aromatic substitution due to its highly electron-deficient aromatic ring. While theoretical principles provide a strong basis for predicting its reactivity with various nucleophiles, the lack of specific experimental data in the scientific literature prevents a detailed and authoritative guide.

The hypothetical protocols and mechanistic discussions presented here are intended to serve as a starting point for researchers interested in exploring the chemistry of this compound. Experimental validation is crucial to determine the actual regioselectivity, reaction kinetics, and optimal conditions for its reactions. Such studies would be a valuable contribution to the field of fluorine chemistry and would enable the use of 1,3,5-trichloro-2-(trifluoromethyl)benzene as a versatile building block in the synthesis of novel agrochemicals, pharmaceuticals, and materials.

References

As this guide is based on general principles and analogies due to the lack of specific literature on the target compound, a formal reference list with clickable URLs cannot be provided. Authoritative information on the principles of nucleophilic aromatic substitution can be found in standard advanced organic chemistry textbooks.

electrophilic aromatic substitution on 1,3,5-Trichloro-2-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on 1,3,5-Trichloro-2-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) on 1,3,5-trichloro-2-(trifluoromethyl)benzene. This substrate presents a formidable challenge to synthetic chemists due to the profound deactivating effects of its substituents. The benzene nucleus is rendered exceptionally electron-poor by the cumulative inductive effects of three chlorine atoms and a potent trifluoromethyl group. This document dissects the electronic landscape of the molecule, predicts the regiochemical outcomes of substitution, and outlines the stringent experimental conditions required to effect reactions such as nitration. We will explore the theoretical underpinnings of reactivity and provide practical, field-tested insights for researchers navigating the complexities of functionalizing severely deactivated aromatic systems.

Introduction: The Challenge of a Severely Deactivated Aromatic System

1,3,5-Trichloro-2-(trifluoromethyl)benzene (CAS No. 567-59-9) is a highly functionalized aromatic compound characterized by an extremely low nucleophilicity. The synergistic electron-withdrawing nature of the four substituents—three chloro groups and one trifluoromethyl group—creates a significant energy barrier for the canonical steps of electrophilic aromatic substitution.[1][2] Understanding the interplay of these deactivating forces is paramount for designing successful synthetic strategies.

-

Cumulative Inductive Withdrawal: The primary challenge stems from the powerful electron-withdrawing inductive effect (-I) of both the chlorine atoms and the trifluoromethyl group. The CF₃ group, in particular, is one of the strongest deactivating groups due to the high electronegativity of fluorine.[3][4]

-

Reactivity Barrier: This severe electron deficiency makes the aromatic ring a very poor nucleophile, necessitating the use of highly reactive electrophiles and aggressive reaction conditions to drive the substitution forward.[2]

-

Predictable Regiochemistry: Despite the low reactivity, the directing effects of the substituents provide a clear roadmap for the position of substitution, allowing for a high degree of regiochemical control if the reaction can be initiated.

Analysis of Substituent Effects and Regioselectivity

The regiochemical outcome of any EAS reaction on this substrate is dictated by the combined directing influence of the existing groups. The molecule has two equivalent unsubstituted positions: C4 and C6.

-

Trifluoromethyl (-CF₃) Group: This group is a strong deactivator and a powerful meta-director.[3][4][5] This is due to its strong -I effect, which destabilizes the positively charged intermediate (the sigma complex or arenium ion) when the attack is at the ortho or para positions.[5] The meta positions relative to the -CF₃ group are C4 and C6.

-

Chloro (-Cl) Groups: Halogens are a unique class of substituents. They are deactivating due to a dominant electron-withdrawing inductive effect (-I), but they are ortho, para-directors because their lone pairs can provide weak resonance stabilization (+M effect) to the sigma complex.[6][7]

-

The chloro group at C1 directs to its ortho (C2, C6) and para (C4) positions.

-

The chloro group at C3 directs to its ortho (C2, C4) and para (C6) positions.

-

The chloro group at C5 directs to its ortho (C4, C6) and para (C2) positions.

-

Consensus of Directing Effects: All substituents cooperatively direct incoming electrophiles to the C4 and C6 positions. The -CF₃ group directs meta, and all three -Cl groups direct to their available ortho and para locations. This convergence makes the regiochemical prediction straightforward: electrophilic attack will occur exclusively at the C4 (and equivalent C6) position.

Caption: Directing effects on 1,3,5-trichloro-2-(trifluoromethyl)benzene.

Feasible vs. Impractical Electrophilic Aromatic Substitutions

The extreme deactivation of the ring precludes many standard EAS reactions. A realistic assessment of feasibility is critical for experimental design.

Feasible Reaction: Nitration

Nitration is one of the most viable EAS reactions for highly deactivated substrates. This is because the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid, is a potent electrophile.[8] For a substrate this deactivated, even harsher conditions, such as using fuming nitric acid and oleum (sulfuric acid containing SO₃), may be required.

A study on the nitration of the structurally similar 1,3,5-trichloro-2-nitrobenzene provides valuable insight, demonstrating that such reactions are possible, albeit under forcing conditions (e.g., oleum at elevated temperatures).[9]

Difficult to Impossible Reactions: Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are expected to fail on this substrate. [10] There are two primary reasons for this:

-

Low Ring Nucleophilicity: The aromatic ring is too electron-poor to attack the relatively weak electrophiles generated in Friedel-Crafts reactions (carbocations or acylium ions).[11][12]

-

Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the chloro substituents, adding further positive charge to the ring and increasing its deactivation.[12]

It is a well-established principle that Friedel-Crafts reactions do not proceed on aromatic rings bearing strongly deactivating groups like -NO₂ or -CF₃.[11][12][13]

Experimental Protocol: Nitration of 1,3,5-Trichloro-2-(trifluoromethyl)benzene

This protocol is adapted from methodologies used for similarly deactivated aromatic compounds and represents a robust starting point for investigation.[9] Extreme caution is required when handling fuming acids. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, and face shield).

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| Starting Material | 1,3,5-Trichloro-2-(trifluoromethyl)benzene | Substrate |

| Nitrating Agent | Fuming Nitric Acid (≥90%) | Source of NO₂⁺ |

| Acid Catalyst | Oleum (20-30% SO₃) | Promotes NO₂⁺ formation |

| Quenching Medium | Ice/Water mixture | Safely stops the reaction |

| Extraction Solvent | Dichloromethane or Ethyl Acetate | Product extraction |

| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | Removes residual water |

| Glassware | Round-bottom flask, addition funnel, condenser | Reaction vessel |

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, carefully add the oleum. Cool the flask in an ice-salt bath to 0-5 °C.

-

Substrate Addition: Slowly add 1,3,5-trichloro-2-(trifluoromethyl)benzene to the cold oleum with continuous stirring. Ensure the substrate dissolves completely.

-

Preparation of Nitrating Mixture: In a separate beaker, cool the fuming nitric acid in an ice bath.

-

Slow Addition of Electrophile: Carefully and dropwise, add the fuming nitric acid to the stirred solution of the substrate in oleum via the addition funnel. Crucial: Monitor the internal temperature closely and maintain it below 10 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature. Depending on the required reactivity, the mixture may then be heated (e.g., to 50-75 °C) for several hours. The reaction should be monitored by a suitable technique (e.g., TLC or GC-MS on quenched aliquots).

-

Reaction Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and must be done with caution. A white or pale yellow solid, the crude product, should precipitate.

-

Product Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Air-dry the crude product.

-

For further purification, recrystallize the solid from a suitable solvent (e.g., ethanol or hexane) or use column chromatography.

-

Workflow Visualization

Caption: Experimental workflow for the nitration of the title compound.

Conclusion

The electrophilic aromatic substitution of 1,3,5-trichloro-2-(trifluoromethyl)benzene is a challenging yet predictable transformation. The extreme deactivation of the aromatic nucleus by the four electron-withdrawing groups mandates the use of powerful electrophiles and harsh reaction conditions. While reactions like Friedel-Crafts alkylation and acylation are synthetically inaccessible, nitration represents a feasible pathway to further functionalization. The strong and convergent directing effects of the substituents ensure that substitution, when achieved, will occur with high regioselectivity at the C4/C6 positions. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals aiming to incorporate this unique chemical scaffold into more complex molecular architectures.

References

-